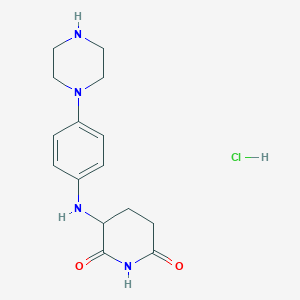
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a synthetic compound used primarily in glycobiology research. It is a derivative of glucose where the hydroxyl groups are acetylated, and a thiophenyl group is attached to the anomeric carbon. This compound is valuable in studying carbohydrate chemistry, enzymology of glycan formation and degradation, and protein-glycan interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the acetylation of glucose derivatives followed by the introduction of a thiophenyl group. The process begins with the protection of the hydroxyl groups of glucose using acetyl groups. This is achieved by reacting glucose with acetic anhydride in the presence of a catalyst such as pyridine. The protected glucose is then treated with thiophenol in the presence of a base like sodium hydride to introduce the thiophenyl group at the anomeric carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the acetylation and thiophenylation reactions, with careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl groups can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation, while bases like sodium hydride are used for thiophenylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deacetylated glucose derivatives.
Substitution: Various glycoside derivatives with different protective groups.
科学研究应用
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is widely used in scientific research, particularly in:
Chemistry: Studying carbohydrate chemistry and developing new synthetic methods for glycosides.
Biology: Investigating the role of glycans in biological systems and protein-glycan interactions.
Medicine: Developing potential therapeutic agents targeting glycan-related pathways.
Industry: Producing biochemical reagents for research and development.
作用机制
The mechanism of action of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. The thiophenyl group can mimic natural glycosidic linkages, allowing the compound to act as a substrate or inhibitor for glycosidases and glycosyltransferases. This interaction helps in studying the enzymatic processes and developing inhibitors for therapeutic purposes.
相似化合物的比较
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to its specific acetylation pattern and the presence of a thiophenyl group. Similar compounds include:
Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside: Differing in the position and type of protective groups.
Phenyl beta-D-glucopyranoside: Lacking acetyl groups and the thiophenyl group.
Methyl phenyl 2,3,4-tri-O-acetyl-1-thio-beta-D-glucopyranoside: Differing in the methyl group and acetylation pattern.
These compounds share similar applications in glycobiology but differ in their reactivity and interaction with enzymes due to the variations in their chemical structure.
属性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-OUUBHVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[3-(3-Ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B8268253.png)
![(2R,4aR,6R,7S,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B8268271.png)





![4-(Dibenzo[b,d]furan-3-yl)aniline](/img/structure/B8268309.png)
![9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B8268320.png)

![N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8268350.png)


